Cas no 874-24-8 (3-hydroxypyridine-2-carboxylic acid)

3-hydroxypyridine-2-carboxylic acid structure
874-24-8 structure
Product Name:3-hydroxypyridine-2-carboxylic acid
N.o CAS:874-24-8
MF:C6H5NO3
MW:139.108801603317
MDL:MFCD00006294
CID:40142
PubChem ID:87571150
Update Time:2024-10-26

3-hydroxypyridine-2-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Hydroxypicolinic acid
    • TIMTEC-BB SBB006727
    • RARECHEM AL BO 0972
    • 2-PYRIDINECARBOXYLIC ACID, 3-HYDROXY-
    • 3-HYDROXYPYRIDINE-2-CARBOXYLIC ACID
    • 3-HPA
    • 3-HYDROXYPICOLINIC ACID, MATRIX SUB-STAN CE FOR MALDI-MS
    • 3-Hydroxy-2-pyridinecarboxylic Acid
    • 2-Carboxy-3-hydroxypyridine
    • 3-Hydroxy-2-carboxypyridine
    • 3-Hydroxy-2-Pyridinecarboxylic
    • 3-hydroxy-picolinic acid
    • 3-hydroxy-pyridine-2-carboxylic acid
    • hydroxypicolinic acid
    • 3-Hydroxy-2-pyridinecarboxylic acid (ACI)
    • Picolinic acid, 3-hydroxy- (6CI, 7CI, 8CI)
    • 3-Hydroxy-2-pyridinecarboxylic acid #
    • H0787
    • NCIOpen2_001249
    • EN300-51029
    • 3-Hydroxypicolinic acid (3-Hydroxypyridine-2-carboxylic acid)
    • CHEBI:64342
    • 3-hydroxypyridine-2-carboxylate
    • PD069985
    • HY-Y0030
    • SY017848
    • DTXSID80236320
    • NS00014723
    • AKOS005170696
    • AM20070266
    • CS-D1114
    • CHEMBL1234326
    • HY-Y0030A
    • BDBM50122011
    • 3-hydroxy-2-pyridine carboxylic acid
    • 3-Hydroxypicolinate
    • PB46989
    • AC-907/25014108
    • W-104023
    • EINECS 212-859-0
    • PS-3718
    • 3-Hydroxypyridine-2-carboxylic acid, 98%
    • C18620
    • 3-Hydroxypicolinic acid, purum, >=96.0% (T)
    • MHW
    • 3-Hydroxypicolinic acid, matrix substance for MALDI-MS, >=99.0% (HPLC)
    • Pyridinecarboxylic acid, hydroxy-
    • 116357-04-1
    • 3-hydroxy picolinic acid
    • SCHEMBL78249
    • S6252
    • FT-0615860
    • 3-Hydroxypicolinicacid
    • Picolinic acid, 3-hydroxy- (6CI,7CI,8CI)
    • Q10859486
    • 874-24-8
    • 3-hydroxylpicolinic acid
    • CS-0899663
    • Z608353738
    • 3-Hydroxy-2-pyridinecarboxylate
    • UNII-XV7XP64JR5
    • 3-Hydroxypyridinium-2-carboxylate
    • XV7XP64JR5
    • AC-26465
    • BP-12461
    • 3-Hydroxypicolinic acid, matrix substance for MALDI-MS
    • MFCD00006294
    • STL227625
    • BBL100164
    • DB-016012
    • 3-hydroxypyridine-2-carboxylic acid
    • MDL: MFCD00006294
    • Inchi: 1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)
    • Chave InChI: BRARRAHGNDUELT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=CN=1)O
    • BRN: 118954

Propriedades Computadas

  • Massa Exacta: 139.02700
  • Massa monoisotópica: 139.026943
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 137
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 4
  • XLogP3: none
  • Superfície polar topológica: 70.4

Propriedades Experimentais

  • Cor/Forma: 浅棕色至棕褐色结晶粉末
  • Densidade: 1.4429 (rough estimate)
  • Ponto de Fusão: 213-218 °C (lit.)
  • Ponto de ebulição: 255.04°C (rough estimate)
  • Ponto de Flash: 226.6℃
  • Índice de Refracção: 1.5423 (estimate)
  • Coeficiente de partição da água: Soluble in water (0.25g in 10ml).
  • PSA: 70.42000
  • LogP: 0.48540
  • Solubilidade: 未确定

3-hydroxypyridine-2-carboxylic acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S28-S36/37/39
  • CÓDIGOS DA MARCA F FLUKA:10
  • Identificação dos materiais perigosos: Xn
  • Grupo de Embalagem:II
  • Frases de Risco:R20/22; R36/37/38
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

3-hydroxypyridine-2-carboxylic acid Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-hydroxypyridine-2-carboxylic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H830509-25g
3-Hydroxypicolinic acid
874-24-8 98%
25g
1,098.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
152307-5G
3-hydroxypyridine-2-carboxylic acid
874-24-8
5g
¥2605.98 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
152307-25G
3-hydroxypyridine-2-carboxylic acid
874-24-8
25g
¥9321.94 2023-12-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06668-250g
3-hydroxypyridine-2-carboxylic acid
874-24-8 95%
250g
$660 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
56197-250MG
3-hydroxypyridine-2-carboxylic acid
874-24-8 99.0%
250mg
¥2289.75 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
56197-1G
3-hydroxypyridine-2-carboxylic acid
874-24-8 99.0%
1g
¥6509.72 2025-01-16
Matrix Scientific
011218-5g
3-Hydroxypyridine-2-carboxylic acid, 98%
874-24-8 98%
5g
$45.00 2023-09-09
Matrix Scientific
011218-25g
3-Hydroxypyridine-2-carboxylic acid, 98%
874-24-8 98%
25g
$165.00 2023-09-09
Matrix Scientific
011218-100g
3-Hydroxypyridine-2-carboxylic acid, 98%
874-24-8 98%
100g
$575.00 2023-09-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0787-25G
3-Hydroxy-2-pyridinecarboxylic Acid
874-24-8 >98.0%(T)
25g
¥2650.00 2024-04-15

3-hydroxypyridine-2-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  rt; rt → 50 °C
1.2 Solvents: Acetic acid ,  Water ;  24 h, 50 °C
Referência
Quinolinium dichromate oxidation of heterocyclic carboxylic acids
Suante, Hauzachin; et al, Heterocyclic Communications, 2003, 9(5), 489-492

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Grividomycins I, II and III, new antibiotics of the streptogramin class from Streptomyces sp. HIL Y-8240155
Mukhopadhyay, Triptikumar; et al, Tetrahedron, 1998, 54(26), 7625-7632

Método de produção 3

Condições de reacção
Referência
Biosynthesis of antibiotics of the virginiamycin family, 6. Biosynthesis of virginiamycin S1
Molinero, Anthony A.; et al, Journal of Natural Products, 1989, 52(1), 99-108

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium molybdate (Na2MoO4) ,  Europium nitrate Solvents: Water ;  rt; rt → 140 °C; 3 d, 140 °C; 140 °C → rt
Referência
Polynuclear molybdenum and tungsten complexes containing 3-hydroxypicolinic acid and europium(III)
Rodrigues, Manuela J. E.; et al, Materials Science Forum, 2006, 514, 514-516

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Europium trichloride hexahydrate ,  Terbium trichloride hexahydrate Solvents: Water ;  90 min, rt
1.2 1 h, rt; 30 min, 80 °C; 8 h, 80 °C
Referência
Nanoencapsulation of Luminescent 3-Hydroxypicolinate Lanthanide Complexes
Iwu, Kingsley O.; et al, Journal of Physical Chemistry C, 2009, 113(18), 7567-7573

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
2.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referência
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Saunte, Hauzachin; et al, Croatica Chemica Acta, 2010, 83(3), 291-298

Método de produção 7

Condições de reacção
Referência
Biosynthesis of antibiotics of the virginiamycin family. 7. Stereo- and regiochemical studies on the formation of the 3-hydroxypicolinic acid and pipecolic acid units
Reed, Josephine W.; et al, Journal of Organic Chemistry, 1989, 54(5), 1161-5

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; rt → 5 °C; 5 °C; 0.5 h, 5 °C
Referência
3-Hydroxy-4-oxo-3,4-dihydro-5-azabenzo-1,2,3-triazene
Carpino, Louis A.; et al, Journal of Organic Chemistry, 2004, 69(1), 54-61

Método de produção 9

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referência
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Saunte, Hauzachin; et al, Croatica Chemica Acta, 2010, 83(3), 291-298

Método de produção 10

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referência
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2008, 31(4), 841-852

Método de produção 11

Condições de reacção
Referência
Biosynthesis of antibiotics of the virginiamycin family. 7. Stereo- and regiochemical studies on the formation of the 3-hydroxypicolinic acid and pipecolic acid units
Reed, Josephine W.; et al, Journal of Organic Chemistry, 1989, 54(5), 1161-5

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium acetate ,  Erbium chloride ,  Potassium phosphotungstate (K10P2W17O61) Solvents: Water ;  pH 5.5, 70 °C
1.2 Reagents: Potassium chloride Solvents: Water ;  30 min, 70 °C
Referência
Lanthanopolyoxometalates as Building Blocks for Multiwavelength Photoluminescent Organic-Inorganic Hybrid Materials
Granadeiro, Carlos M.; et al, European Journal of Inorganic Chemistry, 2009, (34), 5088-5095

Método de produção 13

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
2.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referência
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2008, 31(4), 841-852

Método de produção 14

Condições de reacção
Referência
Biosynthesis of antibiotics of the virginiamycin family. 7. Stereo- and regiochemical studies on the formation of the 3-hydroxypicolinic acid and pipecolic acid units
Reed, Josephine W.; et al, Journal of Organic Chemistry, 1989, 54(5), 1161-5

Método de produção 15

Condições de reacção
1.1 Solvents: Benzene
Referência
Diorganotin(IV) dipicolinates and bis(2-hydroxypicolinates): synthesis, characterization and in vitro antitumor activity
Gielen, Marcel; et al, Main Group Metal Chemistry, 1991, 14(5), 271-81

3-hydroxypyridine-2-carboxylic acid Raw materials

3-hydroxypyridine-2-carboxylic acid Preparation Products

3-hydroxypyridine-2-carboxylic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:874-24-8)3-Hydroxypicolinic acid
Número da Ordem:A10403
Estado das existências:in Stock
Quantidade:100g/500g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:08
Preço ($):205.0/1025.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:874-24-8)3-Hydroxypicolinic acid
A10403
Pureza:99%/99%
Quantidade:100g/500g
Preço ($):205.0/1025.0
E- mail